1-tert-Butyl 4-methyl 3,3-difluoropiperidine-1,4-dicarboxylate
CAS No.:
Cat. No.: VC13564023
Molecular Formula: C12H19F2NO4
Molecular Weight: 279.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19F2NO4 |
|---|---|
| Molecular Weight | 279.28 g/mol |
| IUPAC Name | 1-O-tert-butyl 4-O-methyl 3,3-difluoropiperidine-1,4-dicarboxylate |
| Standard InChI | InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(17)15-6-5-8(9(16)18-4)12(13,14)7-15/h8H,5-7H2,1-4H3 |
| Standard InChI Key | QYHGUUKIPMWLMC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)C(=O)OC |
Introduction
1-Tert-Butyl 4-methyl 3,3-difluoropiperidine-1,4-dicarboxylate is a complex organic compound with a molecular formula of C12H19F2NO4. It belongs to the piperidine class, which is a group of heterocyclic compounds containing a six-membered ring with one nitrogen atom. This compound is particularly notable for its fluorinated structure, which can impart unique chemical and biological properties.
Synthesis and Preparation
The synthesis of 1-tert-Butyl 4-methyl 3,3-difluoropiperidine-1,4-dicarboxylate typically involves multi-step organic reactions. These may include fluorination reactions to introduce the fluorine atoms into the piperidine ring, followed by esterification to attach the tert-butyl and methyl groups. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Applications and Research Findings
This compound is primarily used in laboratory settings for research purposes, particularly in the development of pharmaceuticals and other organic compounds. Its fluorinated structure makes it an interesting candidate for studying biological activity and chemical reactivity.
| Application Area | Description |
|---|---|
| Pharmaceutical Research | Used as an intermediate in the synthesis of complex molecules with potential therapeutic effects. |
| Organic Synthesis | Acts as a building block for constructing more complex organic structures. |
| Chemical Studies | Utilized to explore the effects of fluorination on chemical properties and reactivity. |
Safety and Handling
Given its chemical nature, 1-tert-Butyl 4-methyl 3,3-difluoropiperidine-1,4-dicarboxylate should be handled with caution. It is recommended to follow standard laboratory safety protocols, including the use of protective equipment and proper ventilation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume